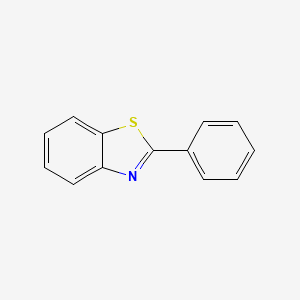

2-苯并噻唑

概述

描述

2-Phenylbenzothiazole is an organic compound that was detected in water and sediment from sedimentation ponds as a contaminant . It is present as a hydrophobic fluorospore in the fluorescent molecular sensors .

Synthesis Analysis

The synthesis of 2-Phenylbenzothiazole remains challenging. A novel method for the synthesis of 2-arylbenzothiazole derivatives was reported using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF . Another method proposed to cascade immobilized enzyme catalysis and photocatalysis in a continuous-microflow manner to realize the online reuse of the enzyme, eliminate cross-inhibitions between the two-step reaction processes, provide stronger and more uniform illumination, and enhance process efficiency .

Molecular Structure Analysis

The molecular formula of 2-Phenylbenzothiazole is C13H9NS .

Chemical Reactions Analysis

The synthesis of 2-Phenylbenzothiazole involves a cascade of immobilized-enzyme catalysis and photocatalysis in a continuous-microflow manner . This novel microflow system required only 4.6 min of the total residence time to achieve >99% product yield, and 93.7% of the total catalytic activity was retained after running for 300 min .

Physical And Chemical Properties Analysis

The molecular weight of 2-Phenylbenzothiazole is 211.282 g/mol .

科学研究应用

Pharmaceutical Chemistry

2-Phenylbenzothiazole: serves as a crucial scaffold in pharmaceutical chemistry due to its structural diversity and pharmacological properties. It’s particularly significant for developing novel therapeutics, as modifications at the 2nd position of the benzothiazole ring can dramatically alter biological activity .

Applications:

- Antibacterial and Antifungal : Compounds with 2-phenylbenzothiazole structures have shown promising antibacterial and antifungal activities .

- Antioxidant : These compounds also exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

Organic Synthesis

In organic synthesis, 2-Phenylbenzothiazole is used for creating benzo-fused heterocyclic moieties. The active site at the 2nd position makes it a versatile intermediate for synthesizing various biologically active molecules .

Applications:

- Synthetic Pathways : Researchers utilize different synthetic pathways to create 2-arylbenzothiazoles, which are pivotal in the synthesis of potent drugs .

Green Chemistry

The compound is synthesized through innovative methods that align with the principles of green chemistry. For instance, an orderly cascade of immobilized-enzyme catalysis and photocatalysis in a continuous-microflow system has been developed for the efficient production of 2-Phenylbenzothiazole .

Applications:

- Sustainable Production : This method allows for the online reuse of enzymes and enhances process efficiency, paving the way for sustainable industrial production .

Material Science

2-Phenylbenzothiazole: finds applications in material science due to its electrophosphorescent properties, especially in the fabrication of OLEDs .

Applications:

- Electroluminescent Devices : Utilized as an emitter in OLEDs, it contributes to the development of advanced display and lighting technologies .

Enzyme Inhibition

The compound’s derivatives act as enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways .

Applications:

- Endothelial Lipase Inhibitors : These inhibitors are significant for treating cardiovascular diseases by regulating lipid metabolism .

Analytical Chemistry

2-Phenylbenzothiazole: derivatives are used as fluorescent probes for analyte detection, which is essential in various biochemical assays .

Applications:

作用机制

Target of Action

2-Phenylbenzothiazole is a versatile scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry . It has been reported to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Mode of Action

It’s known that changes in the functional group at the 2nd position induce significant changes in the biological activity of compounds . More research is needed to fully understand the interaction of 2-Phenylbenzothiazole with its targets and the resulting changes.

Biochemical Pathways

It’s known that 2-phenylbenzothiazole and its derivatives have a wide range of pharmacological properties . This suggests that it may affect multiple biochemical pathways, leading to its various biological effects.

Pharmacokinetics

The synthesis of 2-phenylbenzothiazole has been achieved in a continuous-microflow manner, which could potentially enhance its bioavailability .

Result of Action

It’s known that 2-phenylbenzothiazole has numerous biological applications , suggesting that it may have various molecular and cellular effects.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 2-Phenylbenzothiazole. For instance, the synthesis of 2-Phenylbenzothiazole has been achieved in a continuous-microflow manner, which can enhance process efficiency . This suggests that the action environment can significantly influence the action of 2-Phenylbenzothiazole.

安全和危害

未来方向

The development of synthetic processes for 2-Phenylbenzothiazole is one of the most significant problems facing researchers. The future development trend and prospect of the synthesis of benzothiazoles were anticipated . This orderly cascaded continuous-flow microreactor system widens the limitations of photo-biocatalytic approaches and provides the potential foundation for the industrial green production of 2-Phenylbenzothiazole .

属性

IUPAC Name |

2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHOUXSGHYZCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236946 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [Acros Organics MSDS] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000484 [mmHg] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Phenylbenzothiazole | |

CAS RN |

883-93-2 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO573G4BGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do structural modifications of 2-phenylbenzothiazole affect its antitumor activity?

A1: Studies have demonstrated that the position and nature of substituents on the 2-phenylbenzothiazole scaffold significantly influence its antitumor activity. For instance, introducing hydroxyl groups, particularly at the 4 and 6 positions of the benzothiazole ring, enhances cytotoxicity against various cancer cell lines, mimicking the structure and activity of the natural isoflavone genistein. [] Furthermore, incorporating fluorine atoms into the structure has been shown to improve antitumor efficacy both in vitro and in vivo. []

Q2: What is the influence of substituents on the fluorescence properties of 2-phenylbenzothiazole derivatives?

A2: Substituents can dramatically alter the fluorescence properties of 2-phenylbenzothiazole. Introducing electron-donating groups, like dimethylamino, at the 6-position can lead to solvatochromic fluorescence with high quantum yields. [] Conversely, incorporating electron-withdrawing groups, such as 2,2-dicyanoethenyl or (1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl, can shift the emission maximum to the near-infrared region. []

Q3: How does the presence of a triphenylamine (TPA) moiety impact the photophysical properties of 2-phenylbenzothiazole-based iridium complexes?

A3: Incorporating a TPA moiety onto the 2-phenylbenzothiazole ligand in iridium complexes can alter the excited-state absorption (ESA) bands, potentially influencing their reverse saturable absorption (RSA) properties. [] This modification can lead to new ESA bands compared to the parent complex, suggesting potential for tailoring optical properties for specific applications. []

Q4: How does the incorporation of trifluoromethyl groups affect the aggregation and emission properties of 2-phenylbenzothiazole-based iridium complexes in OLED devices?

A4: Attaching trifluoromethyl (CF3) groups to the 2-phenylbenzothiazole ligand in iridium complexes effectively hinders π-π stacking and self-polarization, minimizing aggregation-caused quenching. [] This results in consistent luminescence spectra across various media, including solution, untreated films, and doped films, making them suitable for solution-processed OLEDs. []

Q5: What is the mechanism underlying the antitumor activity of hydroxylated 2-phenylbenzothiazoles?

A6: While the exact mechanism remains to be fully elucidated, studies suggest that hydroxylated 2-phenylbenzothiazoles might exert their antitumor effects through multiple pathways. Some derivatives exhibit moderate inhibition of epidermal growth factor receptor tyrosine kinase (EGFRTK) activity, similar to genistein. [] Additionally, they might interact with the ATP-binding domain of other kinases, such as thymidine kinase, potentially impacting cell cycle progression and DNA synthesis. []

Q6: How can 2-phenylbenzothiazole be utilized in the detection of nitrates?

A7: 2-Phenylbenzothiazole reacts with nitrates in concentrated sulfuric acid to generate 6-nitro-2-phenylbenzothiazole, which can be converted to fluorescent 6-amino-2-phenylbenzothiazole upon UV irradiation in an ammoniacal dioxane solution. [] This reaction forms the basis of a sensitive fluorometric method for quantifying nitrate levels in various matrices, including tap water. []

Q7: What makes rhenium 2-phenylbenzothiazole complexes promising candidates for imaging amyloid-β (Aβ) plaques?

A8: Rhenium 2-phenylbenzothiazole complexes have demonstrated promising properties for Aβ plaque imaging. They exhibit moderate lipophilicities, facilitating potential blood-brain barrier penetration. [] Additionally, these complexes bind to Aβ1–40 fibrils with good affinities, suggesting their potential as diagnostic tools for Alzheimer's disease. []

Q8: How have computational techniques been employed to understand the reactivity and protonation behavior of 2-phenylbenzothiazole derivatives?

A9: Density functional theory (DFT) calculations have been instrumental in elucidating the electronic structure, stability, and reactivity of 2-phenylbenzothiazole derivatives. Studies employing DFT/B3LYP with 6-31G(d,p) and 6-31+G(d,p) basis sets have identified the preferential protonation site, electrophilic centers, and nucleophilic centers of various derivatives. [] These insights provide a theoretical framework for understanding their interactions with biological targets and predicting their behavior in biological systems. []

Q9: What analytical techniques are commonly used to determine the yield of 2-phenylbenzothiazole in reaction mixtures?

A10: High-performance liquid chromatography (HPLC) is widely employed to analyze reaction mixtures and quantify the yield of 2-phenylbenzothiazole. Different HPLC conditions, including variations in mobile phase composition and detection wavelengths, can influence the accuracy and precision of the analysis. [] It is crucial to use appropriate standard curves and optimize chromatographic parameters to obtain reliable results. []

Q10: How can infrared (IR) spectroscopy contribute to understanding the corrosion inhibition mechanism of 2-phenylbenzothiazole derivatives on brass surfaces?

A11: IR spectroscopy, along with scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDAX), can provide insights into the formation and characteristics of inhibitor films on metal surfaces. In the context of brass corrosion inhibition, IR analysis can help identify specific functional groups present in the inhibitor film, confirming its adsorption onto the metal surface and offering clues about the inhibition mechanism. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)

![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)

![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)

![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)